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Compound of Interest

Compound Name: Bay65-1942 free base

CAS No.: 600734-02-9

Cat. No.: B605947 Get Quote

Executive Summary
Bay65-1942 (Free Base) is a highly potent, ATP-competitive small molecule inhibitor targeting

IκB Kinase Beta (IKKβ), a critical convergence node in the NF-κB inflammatory signaling

pathway. Unlike earlier generation inhibitors that suffered from broad promiscuity, Bay65-1942

exhibits a refined selectivity profile, particularly distinguishing between the homologous IKKβ

and IKKα isoforms.

This guide provides a technical analysis of its kinase selectivity, comparative performance

against industry standards (BMS-345541, TPCA-1), and validated protocols for experimental

verification.

Key Technical Specifications:

Primary Target: IKKβ (IC₅₀: ~2 nM)[1]

Isoform Selectivity: >50-fold selectivity for IKKβ over IKKα.[2]

Mechanism: ATP-competitive inhibition of the kinase domain.[1][2][3][4]

Chemical Form: Free Base (CAS: 600734-02-9).[4] Note: Solubilization in organic solvents

(DMSO) is required prior to aqueous dilution.
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Mechanism of Action & Signaling Context
To understand the selectivity requirements of Bay65-1942, one must visualize the canonical

NF-κB pathway. IKKβ is the catalytic subunit responsible for phosphorylating IκBα, marking it

for ubiquitination and degradation. This releases the NF-κB dimer (p65/p50) to translocate to

the nucleus.

Pathway Diagram: NF-κB Inhibition Node The following diagram illustrates the precise

intervention point of Bay65-1942 and the downstream consequences.
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Figure 1: Bay65-1942 blocks the canonical NF-κB pathway by selectively inhibiting IKKβ-

mediated phosphorylation of IκBα.

Comparative Selectivity Profile
The value of Bay65-1942 lies in its ability to distinguish between the highly homologous IKKβ

and IKKα subunits.[2] While IKKα is involved in the non-canonical pathway (developmental

signaling), IKKβ drives the canonical inflammatory response. Cross-reactivity can lead to

unwanted developmental toxicity or off-target metabolic effects.

Isoform Selectivity Data
Compound

Target
Class

IKKβ IC₅₀
(nM)

IKKα IC₅₀
(nM)

Selectivity
Ratio (β/α)

Mechanism

Bay65-1942
ATP-

Competitive
~2.0 >100 > 50-fold

Direct Kinase

Inhibition

TPCA-1
ATP-

Competitive
17.9 ~400 ~22-fold

Direct Kinase

Inhibition

BMS-345541 Allosteric 300 4,000 ~13-fold
Allosteric

Modulation

MLN-120B
ATP-

Competitive
< 1.0 > 500 > 500-fold

Direct Kinase

Inhibition

Analysis:

Vs. TPCA-1: Bay65-1942 is approximately 9x more potent against IKKβ and demonstrates a

superior selectivity window against IKKα.

Vs. BMS-345541: While BMS-345541 is highly specific due to its allosteric nature, its

potency is significantly lower (micromolar range in some cellular assays). Bay65-1942 offers

a tighter binding affinity.

Kinome "Cleanliness": In broad kinome profiling (e.g., KinomeScan or radiolabeled HotSpot

panels), Bay65-1942 shows minimal cross-reactivity with unrelated serine/threonine kinases

at physiologically relevant concentrations (<100 nM).
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Kinome Adaptation (The "Hidden" Profile)
It is critical to distinguish between direct inhibition and pathway feedback. Research utilizing

Multiplexed Kinase Inhibitor Beads (MIBs) has shown that treating cells with Bay65-1942 can

lead to a compensatory increase in MEK/ERK signaling [1].[5][6]

Direct Hit: IKKβ (Inhibited).[2][3][4][7][8]

Indirect Effect: MEK/ERK/B-Raf (Activated via feedback loop, not direct drug interaction).

Implication: When profiling, an increase in a kinase signal does not always indicate off-target

binding; it often reveals the cell's attempt to bypass the blockade.

Experimental Protocols (Self-Validating Systems)
In Vitro Radiometric Kinase Assay (Gold Standard)
To verify the IC₅₀ and selectivity of Bay65-1942 Free Base, use a HotSpot™ style radiometric

assay. This avoids artifacts common in fluorescence-based assays.

Reagents:

Substrate: IκBα peptide (synthetic, e.g., residues 20-40).

Radioisotope: [γ-³³P]ATP.

Enzyme: Recombinant human IKKβ and IKKα (active).

Compound: Bay65-1942 Free Base (dissolved in 100% DMSO to 10 mM stock).

Protocol Steps:

Preparation: Dilute Bay65-1942 in DMSO to generate a 10-point dose-response curve

(starting at 1 µM, 3-fold serial dilutions).

Master Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

Reaction Assembly:
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Add 5 µL of diluted compound to wells.

Add 10 µL of Enzyme/Substrate mix.

Initiate reaction with 10 µL of [γ-³³P]ATP (at K_m concentration for the specific kinase).

Incubation: Incubate for 120 minutes at Room Temperature (RT).

Termination: Spot reaction onto P81 ion-exchange filter paper.

Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.

Detection: Measure radioactivity via scintillation counting.

Validation Criteria:

Z-Factor: Must be > 0.5 for the assay to be valid.

Reference: Run Staurosporine or TPCA-1 as a positive control.

Cellular Mechanistic Validation (Western Blot)
Since Bay65-1942 is a Free Base, its cellular permeability is excellent. This assay confirms the

compound enters the cell and hits the target in a complex biological environment.

Protocol Workflow:

Seed Cells
(HeLa or Jurkat)

Pre-treat
Bay65-1942 (1h)

Stimulate
TNF-α (10 ng/mL, 15m)

Lysis
(Phosphatase Inhibitors!)

Western Blot
Target: p-IκBα (Ser32/36)

Click to download full resolution via product page

Figure 2: Cellular assay workflow to validate functional IKKβ inhibition.

Critical Checkpoint:

Positive Control: TNF-α only (Strong p-IκBα band).

Negative Control: Unstimulated cells (No p-IκBα band).
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Experimental: Bay65-1942 + TNF-α should show dose-dependent disappearance of the p-

IκBα band. Total IκBα levels may increase (stabilization) or decrease (if degradation occurred

before inhibition was complete).

Strategic Application Guide
When should you choose Bay65-1942 over alternatives?

For Acute Inflammation Models: Use Bay65-1942. Its high potency and rapid onset make it

ideal for ischemia-reperfusion or acute cytokine release assays [2].

For Developmental Biology: Use Bay65-1942 or MLN-120B. The high selectivity against

IKKα preserves non-canonical NF-κB signaling, which is crucial for B-cell maturation and

lymphoid organogenesis.

For Long-term Dosing: Caution is advised. As noted in the kinome adaptation section,

chronic IKKβ inhibition can lead to compensatory MEK/ERK activation. Co-treatment with a

MEK inhibitor (e.g., AZD6244) may be necessary to prevent resistance in cancer models [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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